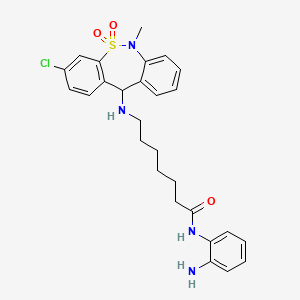

Tianeptinaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H29ClN4O3S |

|---|---|

Molecular Weight |

513.05 |

IUPAC Name |

N-(2-aminophenyl)-7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanamide |

InChI |

InChI=1S/C27H31ClN4O3S/c1-32-24-13-8-5-10-20(24)27(21-16-15-19(28)18-25(21)36(32,34)35)30-17-9-3-2-4-14-26(33)31-23-12-7-6-11-22(23)29/h5-8,10-13,15-16,18,27,30H,2-4,9,14,17,29H2,1H3,(H,31,33) |

InChI Key |

PJSCHWYYHIULIM-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)NC4=CC=CC=C4N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tianeptinaline |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Tianeptine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tianeptine is an atypical antidepressant agent with a pharmacological profile that distinguishes it from classical tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs).[1] Initially believed to enhance serotonin reuptake, its primary mechanisms of action are now understood to involve the modulation of the glutamatergic system and agonism at the µ-opioid receptor.[2][3][4][5] This guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of tianeptine, offering crucial data and methodologies for researchers in drug development.

Part 1: Preclinical Pharmacokinetics of Tianeptine

The pharmacokinetic profile of tianeptine is characterized by rapid absorption and metabolism.[2] It is primarily metabolized via β-oxidation rather than the cytochrome P450 system, which differentiates it from many other antidepressants.[6]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Tianeptine is quickly absorbed from the gastrointestinal tract.[2] In preclinical rat models, the bioavailability after intraperitoneal administration was determined to be 69%.[7][8]

-

Distribution: Once in the bloodstream, tianeptine is highly bound (~95%) to plasma proteins, predominantly albumin.[2][9][10] It has a relatively low volume of distribution, with an average steady-state volume of 2.03 L/kg in rats.[6][7][8]

-

Metabolism: Tianeptine undergoes hepatic metabolism, mainly through β-oxidation.[6] This process yields two major metabolites: the biologically active MC5 metabolite (pentanoic acid derivative) found in plasma and the MC3 metabolite (propionic acid derivative) found in urine.[2][6][8] The behavioral effects of the MC5 metabolite are comparable to the parent compound.[6][8]

-

Excretion: The mean elimination half-life of tianeptine in rats is short, approximately 1.16 hours, while its active MC5 metabolite has a significantly longer half-life of 7.53 hours.[6][7][8] Metabolites are eliminated in urine and bile as glucuronide and glutamine conjugates.[7][8] Systemic clearance in rats is approximately 1.84 L/h/kg.[6][7][8]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for tianeptine and its active metabolite MC5 in rats.

| Parameter | Tianeptine | MC5 Metabolite | Species | Route | Citation |

| Elimination Half-life (t½) | 1.16 h | 7.53 h | Rat | i.v. | [6][7][8] |

| Volume of Distribution (Vd) | 2.03 L/kg | - | Rat | i.v. | [6][7][8] |

| Systemic Clearance (CL) | 1.84 L/h/kg | - | Rat | i.v. | [6][7][8] |

| Bioavailability (F) | 69% | - | Rat | i.p. | [7][8] |

| Plasma Protein Binding | ~95% | - | Human | in vitro | [9][10] |

Experimental Protocol: Pharmacokinetic Study in Rats

This section details a typical protocol for assessing the pharmacokinetics of tianeptine in a preclinical rat model.

-

Animal Model: Male Wistar rats are commonly used.[6] All procedures must adhere to institutional and national guidelines for the care and use of laboratory animals.[6]

-

Drug Administration: Tianeptine, dissolved in 0.9% sterile isotonic saline, is administered either intravenously (i.v.) at a dose of 1 mg/kg or intraperitoneally (i.p.) at 10 mg/kg.[6]

-

Blood Sampling: Blood samples (approx. 300 μL) are collected via cannulation at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) into tubes containing an anticoagulant like heparin.[6]

-

Plasma Preparation: Plasma is separated by centrifuging the blood samples (e.g., at 3000 rpm for 10 minutes) and stored at -30°C or lower until analysis.[6]

-

Bioanalysis: The concentrations of tianeptine and its MC5 metabolite in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7][8]

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[6][7][8]

Caption: A typical workflow for a preclinical pharmacokinetic study.

Part 2: Preclinical Pharmacodynamics of Tianeptine

Tianeptine's pharmacodynamic profile is complex, diverging from the monoamine hypothesis of depression.[11][12] Its therapeutic effects are primarily attributed to its actions on glutamatergic neurotransmission and opioid receptors.[2][13]

Mechanism of Action

-

Glutamatergic Modulation: Tianeptine's primary mechanism is the modulation of the glutamate system.[2][11] It normalizes glutamatergic signaling, particularly under conditions of stress.[11][12] Preclinical studies show that tianeptine prevents stress-induced changes in glutamatergic neurotransmission in key brain regions like the hippocampus and amygdala.[11][14] Specifically, it potentiates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function, which is crucial for synaptic plasticity.[15][16] This action is thought to underlie its ability to reverse dendritic atrophy and improve cognitive function.[6][17]

-

Opioid Receptor Agonism: Tianeptine is a full agonist at the µ-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor (DOR).[2][13][18] This activity is essential for its antidepressant and analgesic effects, as demonstrated in MOR knockout mice where these effects are abolished.[13][19] The activation of MOR by tianeptine can trigger dopamine release and activate the mTOR signaling pathway, which may contribute to its fast-acting antidepressant properties.[2][3][4]

The earlier hypothesis that tianeptine enhances serotonin reuptake has been contradicted by more recent studies showing a low affinity for the serotonin transporter (SERT).[2][3]

Receptor Binding and Functional Activity

The following table summarizes the receptor activity of tianeptine from preclinical studies.

| Target | Activity | Parameter | Value | Species | Citation |

| µ-Opioid Receptor (MOR) | Full Agonist | EC₅₀ (G-protein activation) | 641 ± 120 nM | Mouse | [13] |

| Delta-Opioid Receptor (DOR) | Weak Agonist | - | - | - | [2][13] |

| Kappa-Opioid Receptor (KOR) | No appreciable activity | - | - | - | [20] |

| Serotonin Transporter (SERT) | Low affinity | - | - | - | [2][3] |

Key Signaling Pathways

Tianeptine engages multiple intracellular signaling cascades to exert its effects on neuroplasticity and mood.

Caption: Tianeptine's µ-opioid receptor signaling cascade.

Caption: Tianeptine's glutamatergic modulation pathway.

Experimental Protocol: Chronic Social Isolation Stress Model

This protocol describes a common preclinical model used to evaluate the antidepressant and anxiolytic-like effects of tianeptine.

-

Animal Model: Adult male Wistar rats are subjected to chronic social isolation stress (CSIS) by housing them individually for an extended period (e.g., 6 weeks).[21][22] Control animals are group-housed.

-

Drug Administration: During the final weeks of the stress protocol (e.g., last 3 weeks), rats receive daily intraperitoneal (i.p.) injections of tianeptine (10 mg/kg) or a vehicle (saline).[22]

-

Behavioral Testing: Following the treatment period, animals undergo behavioral tests to assess depression- and anxiety-like behaviors.

-

Forced Swim Test (FST): Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair, a core symptom of depression-like states in rodents.[22] A reduction in immobility time suggests an antidepressant effect.

-

Marble Burying Test: An increase in the number of marbles buried by the animal is indicative of anxiety-like behavior.[22] Anxiolytic compounds typically reduce this behavior.

-

-

Neurobiological Analysis: Twenty-four hours after the final behavioral test, brain tissue (e.g., hippocampus, prefrontal cortex) can be collected for further analysis, such as proteomics, to investigate changes in protein expression related to synaptic function and mitochondrial processes.[21]

Conclusion

The preclinical profile of tianeptine reveals a unique antidepressant with rapid metabolism and a dual mechanism of action centered on glutamatergic modulation and µ-opioid receptor agonism.[2] Its ability to reverse stress-induced neuroplasticity changes and its distinct pharmacokinetic properties make it a valuable compound for research into the pathophysiology of depression and the development of novel therapeutics.[4][11][12] The protocols and data summarized in this guide provide a foundational resource for scientists and researchers engaged in the preclinical evaluation of tianeptine and related molecules.

References

- 1. Tianeptine: potential influences on neuroplasticity and novel pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Tianeptine: An Atypical Antidepressant with Multimodal Pharmacolo...: Ingenta Connect [ingentaconnect.com]

- 6. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tianeptine binding to human plasma proteins and plasma from patients with hepatic cirrhosis or renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tianeptine binding to human plasma proteins and plasma from patients with hepatic cirrhosis or renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Making sure you're not a bot! [academiccommons.columbia.edu]

- 14. "Tianeptine: An Antidepressant with Memory-Protective Properties" by Phillip R. Zoladz, Collin R. Park et al. [digitalcommons.usf.edu]

- 15. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Tianeptine modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tianeptine modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats - PMC [pmc.ncbi.nlm.nih.gov]

Tianeptine's Role in Modulating Hippocampal Neuroplasticity and Stress: A Technical Guide

Abstract

Tianeptine is an antidepressant agent with a neurobiological profile that diverges significantly from classical monoaminergic-based therapies. Its clinical efficacy, particularly in the context of stress-related depression, is increasingly attributed to its profound effects on neuronal plasticity, primarily within the hippocampus. This technical guide provides an in-depth examination of tianeptine's mechanism of action, focusing on its role as a modulator of the glutamatergic system, its capacity to reverse stress-induced structural and cellular deficits in the hippocampus, and its influence on the hypothalamic-pituitary-adrenal (HPA) axis. We synthesize quantitative data from key preclinical studies, provide detailed experimental methodologies, and present signaling pathways and experimental workflows through standardized visualizations to offer a comprehensive resource for the scientific community.

Introduction: A Paradigm Shift from Monoamines to Neuroplasticity

For decades, the monoamine hypothesis has been the cornerstone of depression pathophysiology and antidepressant development. Tianeptine challenges this paradigm.[1] Its mechanism is not primarily based on modulating serotonin, norepinephrine, or dopamine levels. Instead, compelling evidence demonstrates that tianeptine's therapeutic effects stem from its ability to restore neuroplasticity and cellular resilience, processes that are significantly impaired by chronic stress and in major depressive disorder.[1][2] The hippocampus, a brain region critical for memory, learning, and emotional regulation, is particularly vulnerable to stress-induced damage, including dendritic atrophy, suppressed adult neurogenesis, and volume reduction.[3][4] Tianeptine has been shown to prevent and even reverse these detrimental changes, positioning it as a key tool for investigating the neuroplasticity hypothesis of depression.[3][5] This guide will dissect the molecular and cellular mechanisms underlying these effects.

Core Molecular Mechanisms of Tianeptine

Tianeptine's primary mechanism involves the normalization of glutamatergic neurotransmission, which becomes dysregulated under conditions of chronic stress.[1][6] This action is central to its neuroprotective and plasticity-promoting effects.

Glutamatergic System Modulation

Chronic stress leads to excessive glutamate release in the hippocampus and amygdala, contributing to excitotoxicity, synaptic dysfunction, and dendritic remodeling.[1] Tianeptine acts as a crucial modulator of this system:

-

Normalization of Glutamate Levels: In animal models, acute stress increases extracellular glutamate levels in the basolateral amygdala, an effect that is inhibited by tianeptine.[1] It prevents the stress-induced reorganization of glutamatergic synaptic vesicles and normalizes glutamatergic tone in both the hippocampus and amygdala.[1]

-

Modulation of AMPA and NMDA Receptors: Tianeptine influences the phosphorylation state and function of postsynaptic AMPA and NMDA receptors.[1][7] Stress increases the amplitude of NMDA receptor-mediated currents in hippocampal CA3 neurons; tianeptine treatment normalizes this hyperactivity.[7] Furthermore, tianeptine has been shown to potentiate AMPA receptor function by increasing the phosphorylation of the GluR1 subunit, a mechanism linked to enhanced synaptic plasticity and memory.[8][9]

Regulation of Neurotrophic Factors and Downstream Signaling

Stress is known to decrease the expression of key neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF), in the hippocampus.[8] Tianeptine effectively counters this deficit.[10]

-

BDNF Expression: Tianeptine prevents the stress-induced reduction of BDNF levels in the hippocampus and can increase BDNF expression in the amygdala.[8][11] This is crucial for promoting neurogenesis, cell survival, and synaptic plasticity.

-

mTORC1 Pathway Activation: Tianeptine has been shown to activate the mTORC1 signaling pathway in hippocampal neurons.[12] This activation is linked to increased dendritic outgrowth, spine density, and the synthesis of synaptic proteins like PSD-95 and synaptophysin.[12]

Attenuation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Chronic stress leads to hyperactivity of the HPA axis, resulting in elevated levels of glucocorticoids (corticosterone in rodents), which are known to damage hippocampal neurons. Tianeptine helps to normalize this stress response system.[10][13]

-

Reduction of Stress Hormones: Both acute and chronic administration of tianeptine have been shown to reduce stress-evoked secretion of ACTH and corticosterone.[13][14][15]

-

Central Action: Evidence suggests tianeptine acts primarily at the level of the hypothalamus, reducing corticotropin-releasing factor (CRF) content and thereby attenuating the downstream cascade of the HPA axis in response to stress.[15]

Tianeptine's Impact on Hippocampal Neuroplasticity

Tianeptine's molecular actions translate into significant, measurable effects on the structure and function of the hippocampus, particularly under conditions of chronic stress.

Reversal of Structural Deficits

Preclinical studies consistently show tianeptine's ability to prevent and reverse stress-induced atrophy in the hippocampus.

-

Dendritic Remodeling: Chronic restraint stress causes a significant remodeling of apical dendrites of CA3 pyramidal neurons. Tianeptine prevents this dendritic atrophy and can also reverse established atrophy.[8][16][17]

-

Hippocampal Volume: Chronic psychosocial stress leads to a reduction in overall hippocampal volume, which is prevented by concurrent tianeptine treatment.[2][5] In some studies, tianeptine administration to stressed animals resulted in an increase in hippocampal volume compared to controls.[5][18]

-

Neurogenesis: Stress robustly suppresses the proliferation of new neurons in the adult dentate gyrus. Tianeptine administration completely prevents this stress-induced suppression of neurogenesis.[2][5]

Restoration of Synaptic Plasticity

Stress impairs long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus.[8] Tianeptine not only prevents this impairment but can also enhance synaptic plasticity under non-stress conditions.[8][19] Studies show that tianeptine reverses the stress-induced suppression of LTP in the CA1 region and enhances low-threshold forms of LTP.[8][19]

Data Presentation: Tianeptine's Effects on Hippocampal Plasticity and Stress Markers

Table 1: Effects of Tianeptine on Stress-Induced Structural and Cellular Changes in the Hippocampus

| Parameter | Animal Model | Control Group | Stress Group | Stress + Tianeptine Group | Citation(s) |

|---|---|---|---|---|---|

| DG Cell Proliferation | Tree Shrew | Normal | -33% vs. Control | Normal (prevents reduction) | [4][5][18] |

| Hippocampal Volume | Tree Shrew | Normal | Trend for decrease (-7%) | Increased vs. Stress Group | [5] |

| CA3 Dendritic Atrophy | Rat | Normal | Significant Atrophy | Atrophy Prevented/Reversed | [8][16] |

| Apoptotic Cell Death | Rat | Normal | Increased | Increase Blocked |[8] |

Table 2: Effects of Tianeptine on Neurochemical and Endocrine Parameters Under Stress

| Parameter | Animal Model | Control Group | Stress Group | Stress + Tianeptine Group | Citation(s) |

|---|---|---|---|---|---|

| N-acetyl-aspartate (NAA) | Tree Shrew | Normal | -13% vs. Control | Normal (prevents reduction) | [4][5] |

| Creatine/Phosphocreatine | Tree Shrew | Normal | -15% vs. Control | Normal (prevents reduction) | [4][5] |

| Choline Compounds | Tree Shrew | Normal | -13% vs. Control | Normal (prevents reduction) | [4][5] |

| Plasma ACTH | Rat | Baseline | Marked Increase | Increase Significantly Reduced | [13][15] |

| Plasma Corticosterone | Rat | Baseline | Marked Increase | Increase Significantly Reduced |[13][15] |

Experimental Protocols in Tianeptine Research

The findings described are based on well-established preclinical models of stress and depression.

Key Animal Models and Stress Paradigms

-

Chronic Psychosocial Stress (Tree Shrew): This model involves pairing a subordinate male with a dominant male for a period of several hours daily over weeks. It induces significant endocrine and central nervous alterations with high validity for major depression.[4][5][18] Tianeptine is typically administered orally (e.g., 50 mg/kg) daily throughout the stress period.[4][5]

-

Chronic Restraint Stress (Rat): Animals are placed in restrainers for several hours (e.g., 6 hours) daily for a period of weeks (e.g., 3 weeks). This protocol reliably induces CA3 dendritic atrophy.[16] Tianeptine is often administered via intraperitoneal injection (e.g., 10 mg/kg) daily.[7]

-

Chronic Unpredictable Stress (Rat): This model involves exposing rats to a series of varied, mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) over several weeks to prevent habituation and induce a depressive-like state.[20]

Neurobiological Assessment Techniques

-

Immunohistochemistry for Neurogenesis (BrdU Labeling): To quantify cell proliferation, animals are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that incorporates into the DNA of dividing cells. After a set period, brain tissue is processed for BrdU immunohistochemistry, and BrdU-positive cells in the dentate gyrus are counted using microscopy.[5]

-

Proton Magnetic Resonance Spectroscopy (¹H-MRS): This non-invasive in vivo technique is used to measure the concentrations of cerebral metabolites. It allows for the quantification of neuronal markers like N-acetyl-aspartate (NAA), providing an index of neuronal viability and function.[4][5]

-

Golgi Impregnation for Dendritic Morphology: This classic neuroanatomical technique is used to visualize the complete morphology of a small percentage of neurons. Following staining, the dendritic branching and length of hippocampal CA3 pyramidal neurons are reconstructed and quantified using a camera lucida or computerized imaging system.[16]

-

In Vivo Electrophysiology for LTP: To measure synaptic plasticity, stimulating and recording electrodes are implanted in the hippocampus of anesthetized or freely moving animals. Long-term potentiation (LTP) is induced by delivering high-frequency electrical stimulation to afferent pathways, and the change in the postsynaptic response is recorded over time.[8][19]

Conclusion and Future Directions

The body of evidence strongly supports the role of tianeptine as a potent modulator of hippocampal neuroplasticity and a normalizer of the physiological stress response. Its primary mechanism, centered on the regulation of the glutamatergic system, distinguishes it from conventional antidepressants and aligns with the growing understanding of depression as a disorder of impaired neural plasticity.[1][21] Tianeptine's ability to prevent dendritic atrophy, restore neurogenesis, and preserve hippocampal volume and function in the face of chronic stress provides a compelling cellular basis for its therapeutic efficacy.[2][5][16]

For researchers and drug development professionals, tianeptine serves as a valuable pharmacological tool to explore the molecular underpinnings of stress-related psychopathologies. Future research should continue to dissect the downstream signaling cascades affected by tianeptine, including the mTORC1 pathway, and further investigate the clinical relevance of its recently identified activity as a mu-opioid receptor agonist.[12][22] Understanding these multifaceted actions will be critical in developing novel therapeutic strategies that target neuronal resilience and reverse the debilitating effects of chronic stress on the brain.

References

- 1. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurobiological and clinical effects of the antidepressant tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tianeptine.com [tianeptine.com]

- 4. Tianeptine ( Stablon ), hipocampal remodelling and stressed-out tree shrews [biopsychiatry.com]

- 5. pnas.org [pnas.org]

- 6. The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function [mdpi.com]

- 10. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Tianeptine induces mTORC1 activation in rat hippocampal neurons under toxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The novel antidepressant, tianeptine, reduces stress-evoked stimulation of the hypothalamo-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic treatment with the antidepressant tianeptine attenuates lipopolysaccharide-induced Fos expression in the rat paraventricular nucleus and HPA axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tianeptine.com [tianeptine.com]

- 16. tianeptine.com [tianeptine.com]

- 17. Molecular mechanisms of neuroplasticity and pharmacological implications: the example of tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stress-induced changes in cerebral metabolites, hippocampal volume, and cell proliferation are prevented by antidepressant treatment with tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tianeptine exerts neuroprotective effects in the brain tissue of rats exposed to the chronic stress model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tianeptine.com [tianeptine.com]

- 22. pubs.acs.org [pubs.acs.org]

Beyond Serotonin: An In-depth Technical Guide to the Molecular Targets of Tianeptine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tianeptine, an atypical antidepressant, has long intrigued the scientific community due to its unique mechanism of action that deviates from the classical monoaminergic hypothesis of depression. While initially characterized as a selective serotonin reuptake enhancer (SSRE), a growing body of evidence has unveiled a complex polypharmacology, revealing its interaction with a diverse array of molecular targets. This technical guide provides a comprehensive overview of the non-serotonergic molecular targets of tianeptine, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of tianeptine and seeking to understand its multifaceted mechanism of action.

Core Molecular Targets and Quantitative Data

Tianeptine's molecular promiscuity extends to several key systems within the central nervous system, including the glutamatergic and opioid systems, as well as pathways involved in neuroinflammation and mitochondrial function. The following tables summarize the available quantitative data for tianeptine's interaction with these targets.

Opioid Receptor Modulation

Tianeptine acts as a full agonist at the mu-opioid receptor (MOR) and a partial agonist at the delta-opioid receptor (DOR), with negligible activity at the kappa-opioid receptor (KOR).[1]

Table 1: Tianeptine Binding Affinities (Ki) at Opioid Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| Mu-Opioid Receptor (MOR) | Human | 383 ± 183 | [Gassaway et al., 2014][1] |

| Delta-Opioid Receptor (DOR) | Human | >10,000 | [Gassaway et al., 2014][1] |

| Kappa-Opioid Receptor (KOR) | Human | >10,000 | [Gassaway et al., 2014][1] |

Table 2: Tianeptine Functional Activity (EC50) at Opioid Receptors (G-protein Activation)

| Receptor Subtype | Species | EC50 (nM) | Reference |

| Mu-Opioid Receptor (MOR) | Human | 194 ± 70 | [Gassaway et al., 2014][1] |

| Mu-Opioid Receptor (MOR) | Mouse | 641 ± 120 | [Gassaway et al., 2014][1] |

| Delta-Opioid Receptor (DOR) | Human | 37,400 ± 11,200 | [Gassaway et al., 2014][1] |

| Delta-Opioid Receptor (DOR) | Mouse | 14,500 ± 6,600 | [Gassaway et al., 2014][1] |

Glutamate Receptor Modulation

Tianeptine's effects on the glutamatergic system are complex, involving the potentiation of AMPA receptor function and the modulation of NMDA receptor activity. These effects are not mediated by direct binding to the receptors but rather through the modulation of intracellular signaling cascades.

Table 3: Tianeptine's Effects on Glutamatergic Neurotransmission

| Target/Effect | Concentration | Observation | Reference |

| AMPA Receptor-mediated responses | 10 µM | Increased neuronal responses in murine hippocampal slices | [Szegedi et al., 2011][2] |

| GluA1 Subunit Phosphorylation (Ser831 & Ser845) | 10 µM | Rapidly increased phosphorylation levels | [Szegedi et al., 2011][2] |

| NMDA/AMPA Receptor Current Ratio | 10 mg/kg/day (in vivo) | Normalized stress-induced increases in the NMDA/AMPA ratio in rat hippocampal CA3 neurons | [Kole et al., 2002][3][4] |

| NMDA and AMPA Receptor-mediated EPSCs | 10 µM | Rapidly increased the amplitudes of both NMDA and AMPA EPSCs in vitro | [Kole et al., 2002][3][4] |

Anti-Inflammatory Activity

Tianeptine exhibits significant anti-inflammatory properties, primarily through the modulation of microglial activation and the suppression of pro-inflammatory cytokine production. A key target in this pathway is the Toll-like receptor 4 (TLR4).

Table 4: Tianeptine's Anti-Inflammatory Effects

| Target/Effect | Cell Type | Concentration | Observation | Reference |

| Pro-inflammatory Cytokine Expression (IL-1β, IL-6, TNF-α) | LPS-stimulated primary microglial cells | 10 µM | Attenuated the LPS-evoked increase in cytokine expression | [Ślusarczyk et al., 2016][5][6] |

| Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Release | LPS-stimulated primary microglial cells | 10 µM | Decreased the release of NO and ROS | [Ślusarczyk et al., 2016][5][6] |

| TLR4 Expression | LPS-stimulated primary microglial cells | 10 µM | Suppressed LPS-induced TLR4 expression | [Ślusarczyk et al., 2016][5][6] |

Modulation of Neuroplasticity and Mitochondrial Function

Tianeptine has been shown to influence neuroplasticity, in part by modulating the expression of Brain-Derived Neurotrophic Factor (BDNF), and to affect mitochondrial function.

Table 5: Tianeptine's Effects on Neuroplasticity and Mitochondrial Enzymes

| Target/Effect | Brain Region | Treatment | Observation | Reference |

| BDNF mRNA and Protein Expression | Amygdala (rat) | Chronic tianeptine | Increased BDNF mRNA and protein levels | [Lee et al., 2007][7] |

| Mitochondrial Respiratory Chain Complex II and IV Activity | Hippocampus (rat) | Chronic tianeptine | Increased activity | [Della et al., 2013][8][9][10] |

| Krebs Cycle Enzymes (Isocitrate dehydrogenase, Succinate dehydrogenase) | Hippocampus (rat) | Chronic tianeptine | Upregulated expression | [Basta-Kaim et al., 2016][11][12] |

Signaling Pathways

The diverse molecular targets of tianeptine are associated with distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

AMPA Receptor Potentiation Pathway

Tianeptine enhances AMPA receptor function through the activation of several key protein kinases. This potentiation is believed to contribute to its antidepressant and neuroplasticity-promoting effects.

Anti-Inflammatory Signaling Pathway

In microglia, tianeptine exerts anti-inflammatory effects by inhibiting the TLR4 signaling pathway, leading to a reduction in the production of pro-inflammatory mediators.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to elucidate the molecular targets of tianeptine. For complete, step-by-step protocols, readers are directed to the original publications and their supplementary materials.

Opioid Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of tianeptine at opioid receptors.

Methodology Overview (based on Gassaway et al., 2014):

-

Radioligand Binding Assays:

-

Membrane Preparation: Membranes from cells expressing human or rodent opioid receptors (mu, delta, kappa) are prepared.

-

Competition Binding: Membranes are incubated with a specific radioligand for each receptor subtype (e.g., [³H]DAMGO for MOR) and increasing concentrations of unlabeled tianeptine.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of tianeptine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

-

Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein Activation:

-

Cell Culture and Transfection: HEK-293 cells are co-transfected with plasmids encoding the opioid receptor of interest, a G-protein subunit fused to a Renilla luciferase (Rluc) donor, and another G-protein subunit fused to a yellow fluorescent protein (YFP) acceptor.

-

Assay Performance: Transfected cells are treated with the luciferase substrate (coelenterazine) and then with varying concentrations of tianeptine.

-

Signal Detection: The light emission at wavelengths corresponding to the donor (Rluc) and the acceptor (YFP) is measured. An increase in the BRET signal (ratio of YFP to Rluc emission) indicates G-protein activation.

-

Data Analysis: Dose-response curves are generated to determine the EC50 value for G-protein activation.

-

Electrophysiological Recordings of Glutamate Receptor Activity

Objective: To assess the effect of tianeptine on AMPA and NMDA receptor-mediated synaptic currents.

Methodology Overview (based on Kole et al., 2002):

-

Hippocampal Slice Preparation:

-

Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Coronal or sagittal slices containing the hippocampus (typically 300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF for at least one hour before recording.

-

-

Whole-Cell Patch-Clamp Recording:

-

A single neuron (e.g., a CA3 pyramidal neuron) is visualized under a microscope.

-

A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.

-

The membrane patch is ruptured to achieve the whole-cell configuration, allowing for the measurement of synaptic currents.

-

Excitatory postsynaptic currents (EPSCs) are evoked by stimulating afferent fibers.

-

AMPA receptor-mediated currents are isolated by holding the neuron at a negative membrane potential (e.g., -70 mV) in the presence of an NMDA receptor antagonist.

-

NMDA receptor-mediated currents are isolated by holding the neuron at a positive membrane potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist.

-

Tianeptine is bath-applied to the slice, and changes in the amplitude and kinetics of the EPSCs are recorded and analyzed.

-

In Vitro Anti-Inflammatory Assays

Objective: To investigate the anti-inflammatory effects of tianeptine on microglial cells.

Methodology Overview (based on Ślusarczyk et al., 2016):

-

Primary Microglial Cell Culture:

-

Primary microglia are isolated from the cerebral cortices of neonatal rat pups.

-

The mixed glial cell culture is maintained for several days to allow for the proliferation of microglia on top of an astrocyte layer.

-

Microglia are then separated from the astrocytes by mechanical shaking.

-

-

Lipopolysaccharide (LPS) Stimulation and Tianeptine Treatment:

-

Cultured microglia are pre-treated with various concentrations of tianeptine for a specified period (e.g., 30 minutes).

-

The cells are then stimulated with LPS (a potent activator of TLR4) to induce an inflammatory response.

-

-

Measurement of Inflammatory Mediators:

-

Cytokine Levels: The concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide (NO) Production: The accumulation of nitrite, a stable metabolite of NO, in the culture medium is quantified using the Griess reagent.

-

Gene Expression Analysis: The mRNA levels of inflammatory genes (e.g., TLR4, iNOS) are determined by quantitative real-time polymerase chain reaction (qRT-PCR).

-

Protein Expression Analysis: The protein levels of signaling molecules (e.g., phosphorylated ERK1/2, NF-κB) are assessed by Western blotting.

-

Western Blotting for Neuroplasticity-Related Proteins

Objective: To quantify the expression levels of proteins involved in neuroplasticity, such as BDNF.

Methodology Overview (based on Lee et al., 2007):

-

Tissue Homogenization:

-

Brain tissue from specific regions (e.g., amygdala, hippocampus) is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-BDNF).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection and Quantification:

-

A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system.

-

The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The pharmacological profile of tianeptine is far more intricate than its initial classification as a serotonin reuptake enhancer would suggest. Its engagement with mu- and delta-opioid receptors, its modulation of glutamatergic neurotransmission, its anti-inflammatory properties, and its influence on neuroplasticity and mitochondrial function collectively contribute to its unique therapeutic effects. This in-depth technical guide has provided a consolidated resource of the current knowledge on these non-serotonergic targets, including quantitative data and overviews of the experimental methodologies used for their characterization. A thorough understanding of this complex polypharmacology is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles for the treatment of depression and other neuropsychiatric disorders. Further research is warranted to fully elucidate the intricate interplay between these diverse molecular targets and their contribution to the overall clinical efficacy of tianeptine.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 3. Cytokine Elisa [bdbiosciences.com]

- 4. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: Primary Microglia Isolation from Mixed Glial Cell Cultures of Neonatal Rat Brain Tissue [jove.com]

- 7. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. news-medical.net [news-medical.net]

- 10. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. “Blind” Patch-Clamp Recordings from Rodent Hippocampal Slices | Springer Nature Experiments [experiments.springernature.com]

- 12. Whole-cell patch clamp recordings [bio-protocol.org]

A Technical Guide to the Neuroprotective Effects of Tianeptine in Models of Neuronal Atrophy

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neuronal atrophy, a hallmark of chronic stress, depression, and various neurodegenerative diseases, is characterized by dendritic shrinkage, reduced neurogenesis, and synaptic loss. Tianeptine, an antidepressant with a unique neurobiological profile, has demonstrated significant neuroprotective and neurorestorative properties in preclinical models. This technical guide provides an in-depth review of the quantitative evidence for tianeptine's effects on neuronal structure and survival. It details the key experimental protocols used to elicit these findings and elucidates the core signaling pathways—including glutamatergic modulation, neurotrophic factor upregulation, and anti-inflammatory mechanisms—that underpin its therapeutic action. This document serves as a comprehensive resource for researchers investigating novel strategies to combat neuronal atrophy.

Tianeptine's Efficacy in Reversing Neuronal Atrophy: Quantitative Data

Tianeptine consistently prevents and reverses key markers of neuronal atrophy across various preclinical stress models. Its effects have been quantified on neuronal morphology, the birth of new neurons (neurogenesis), and critical neurochemical markers.

Table 1: Effects of Tianeptine on Neuronal Morphology and Neurogenesis in Stress Models

| Parameter | Animal Model | Stress Paradigm | Tianeptine Dosage | Key Quantitative Finding | Reference |

| Dendritic Arborization | Adult Male Rats | 21-day Restraint Stress | 15 mg/kg/day | Prevented the stress-induced reduction in length and number of branch points of hippocampal CA3c pyramidal dendrites. | [1] |

| Dendritic Remodeling | Rats | Chronic Immobilization Stress | 10 mg/kg/day | Prevented stress-induced dendritic atrophy in hippocampal CA3 neurons and hypertrophy in basolateral amygdala neurons.[2] | [2] |

| Hippocampal Volume | Adult Male Tree Shrews | 28-day Psychosocial Stress | 50 mg/kg/day (oral) | Reversed the stress-induced decrease in hippocampal volume.[2][3][4][5] | [2][3][4][5] |

| Cell Proliferation | Adult Male Tree Shrews | 28-day Psychosocial Stress | 50 mg/kg/day (oral) | Prevented the 33% reduction in the proliferation rate of granule precursor cells in the dentate gyrus caused by stress.[4][5] | [4][5] |

| Apoptosis | Adult Male Tree Shrews | Psychosocial Stress | 50 mg/kg/day (oral, 28 days) | Demonstrated anti-apoptotic action by reducing Tunel-positive cells in the temporal cortex and hippocampus. | [6][7] |

Table 2: Effects of Tianeptine on Neurochemical and Metabolic Markers

| Parameter | Animal Model/System | Experimental Condition | Tianeptine Dosage/Conc. | Key Quantitative Finding | Reference |

| BDNF Levels | Rats | Chronic Stress | Not specified | Reversed the stress-induced decrease in Brain-Derived Neurotrophic Factor (BDNF) release.[3] | [3] |

| BDNF Levels | Rats | N/A (stressed & unstressed) | Not specified | Significantly increased BDNF levels in the amygdala, independent of stress exposure.[8] | [8] |

| N-acetyl-aspartate | Adult Male Tree Shrews | 28-day Psychosocial Stress | 50 mg/kg/day (oral) | Prevented a 13% stress-induced decrease in N-acetyl-aspartate (a marker of neuronal integrity).[4][5] | [4][5] |

| Creatine/Phosphocreatine | Adult Male Tree Shrews | 28-day Psychosocial Stress | 50 mg/kg/day (oral) | Prevented a 15% stress-induced decrease in creatine and phosphocreatine.[4][5] | [4][5] |

| Synaptic Proteins | Rat Hippocampal Neurons | B27 Deprivation | Not specified | Increased levels of PSD-95, synaptophysin, and GluR1, which were blocked by an mTOR inhibitor. | [9] |

| Pro-inflammatory Cytokines | Microglial Cultures | Lipopolysaccharide (LPS) Stimulation | Not specified | Attenuated the LPS-induced expression of IL-1β, IL-18, IL-6, and TNF-α. | [10] |

Table 3: Tianeptine's Protective Effects in Cellular Models of Neuronal Injury

| Cellular Model | Insult | Tianeptine Concentration | Key Quantitative Finding | Reference |

| Primary Cortical Neurons | Hypoxia | 1, 10, 100 µM | Inhibited lactate dehydrogenase (LDH) release as efficiently as the NMDA antagonist MK-801.[11] | [11] |

| Primary Cortical Neurons | NMDA + Interleukin-1β | Not specified | Reduced apoptosis when IL-1β was co-applied with NMDA, suggesting anti-inflammatory neuroprotection.[11] | [11] |

| Primary Neurons & SH-SY5Y | Staurosporine & Doxorubicin | 0.001–10 µM | Showed predominant neuroprotective effect over other antidepressants; attenuated DNA fragmentation. | [6] |

| Primary Mouse Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 10 µM | Conferred robust neuroprotection, even in the absence of supplemental serotonin.[12] | [12] |

Core Mechanisms of Tianeptine's Neuroprotective Action

Tianeptine's ability to preserve neuronal integrity stems from a multi-faceted mechanism of action that converges on key pathways regulating synaptic plasticity, cell survival, and inflammation.

Modulation of the Glutamatergic System

Unlike typical antidepressants, a primary mechanism of tianeptine is the normalization of glutamatergic neurotransmission, which becomes dysregulated under chronic stress.[13][14][15] Stress enhances NMDA receptor-mediated currents, leading to excitotoxicity and dendritic atrophy.[2] Tianeptine prevents this pathological over-activation.[2] It modulates AMPA and NMDA receptors, stabilizing glutamate release and protecting neurons from excitotoxic damage.[16][17] This action is crucial for preventing the deleterious effects of stress on synaptic plasticity and neuronal structure.[14][18]

Caption: Tianeptine's modulation of the glutamatergic system.

Upregulation of Neurotrophic Factors

Chronic stress is known to decrease the expression of key neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF), which is essential for neuronal survival, growth, and plasticity.[2] Tianeptine treatment effectively reverses the stress-induced reduction in BDNF levels in both the hippocampus and amygdala.[3][8] The efficacy of antidepressants is closely linked to their ability to increase BDNF.[8] This increase in BDNF activates downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neurogenesis and synaptic plasticity.[2][19]

Caption: Tianeptine's effect on the BDNF-CREB signaling pathway.

Anti-inflammatory and Pro-Survival Signaling

Neuroinflammation, driven by activated microglia, contributes significantly to neuronal damage. Tianeptine exhibits potent anti-inflammatory properties by inhibiting microglial activation.[10] It suppresses the expression of Toll-like receptor 4 (TLR4) and downstream pro-inflammatory cytokines like IL-1β and TNF-α.[10] Furthermore, tianeptine's neuroprotective effects are mediated by the activation of key intracellular survival pathways. Studies have shown that blocking the MAPK/ERK1/2 and PI3K/Akt signaling pathways negates the protective effects of tianeptine against apoptosis.[6][20][21] These pathways promote cell survival and inhibit apoptotic processes.

Caption: Tianeptine's activation of pro-survival signaling pathways.

Key Experimental Models and Protocols

The neuroprotective effects of tianeptine have been validated in robust and clinically relevant animal and cellular models.

In Vivo Model: Psychosocial Stress in Tree Shrews

The tree shrew (Tupaia belangeri) model of chronic psychosocial stress is highly valued for its validity in depression research, as it recapitulates many of the neurobiological and endocrine changes seen in humans.

Experimental Protocol:

-

Acclimation: Adult male tree shrews are single-housed and allowed to acclimate to the colony room conditions.

-

Baseline Measurement: Baseline physiological and neurobiological parameters are established (e.g., body weight, hormone levels, initial brain scans via magnetic resonance spectroscopy).

-

Stress Induction: A 7-day period of psychosocial stress is initiated. This typically involves daily social defeat, where a subordinate animal is introduced into the territory of a dominant male for a short period, followed by sensory contact for the remainder of the day.

-

Treatment Initiation: Following the initial stress period, daily oral administration of tianeptine (e.g., 50 mg/kg) or a vehicle control begins. The psychosocial stress protocol continues concurrently for the entire treatment period (e.g., 28 days).[4][5]

-

Data Collection:

-

In Vivo Spectroscopy: Brain metabolite concentrations (e.g., N-acetyl-aspartate) are measured non-invasively at regular intervals.[4][5]

-

Cell Proliferation Assay: On the final day, animals are injected with 5-bromo-2'-deoxyuridine (BrdUrd) to label newly dividing cells in the brain.[4][5]

-

Post-Mortem Analysis: After the treatment period, animals are euthanized. Brains are collected for volumetric analysis of structures like the hippocampus and for immunohistochemical staining to quantify BrdUrd-positive cells in the dentate gyrus.[4][5]

-

Caption: Experimental workflow for the tree shrew psychosocial stress model.

In Vitro Models: Neuronal Apoptosis and Injury

-

Staurosporine/Doxorubicin-Induced Apoptosis: Primary neuronal cultures or human neuroblastoma SH-SY5Y cells are treated with agents that induce apoptosis through intrinsic (staurosporine) or extrinsic (doxorubicin) pathways. Tianeptine is co-administered to assess its ability to prevent cell death, typically measured by cell viability assays (MTT) and DNA fragmentation staining (Hoechst).[6][20]

-

Oxygen-Glucose Deprivation (OGD): This is a well-established in vitro model of ischemic stroke. Primary neuronal cultures are subjected to a medium lacking oxygen and glucose for a defined period, followed by reoxygenation. Tianeptine is applied as a pre-treatment, and its protective effect is quantified by measuring cell viability and the release of LDH, a marker of cell death.[12][22]

Clinical Relevance and Future Directions

The robust preclinical data on tianeptine's neuroprotective effects are beginning to be mirrored in clinical observations. Retrospective studies in patients with Alzheimer's disease (AD) have shown that, compared to other antidepressants, tianeptine treatment not only alleviates depressive symptoms but also leads to significant improvements in cognitive measures over a 12-month period.[23][24] This suggests that its unique neurorestorative mechanisms may offer benefits beyond mood regulation in neurodegenerative conditions.[23]

Future Directions:

-

Prospective Clinical Trials: Long-term, randomized controlled trials are needed to definitively establish the cognitive and neuroprotective benefits of tianeptine in patients with AD and other neurodegenerative disorders.

-

Biomarker Studies: Future studies should incorporate neuroimaging and fluid biomarkers (e.g., CSF levels of BDNF and inflammatory markers) to directly measure tianeptine's neurobiological effects in human subjects.

-

Mechanism-Specific Drug Development: The elucidation of tianeptine's glutamatergic, neurotrophic, and anti-inflammatory actions provides a clear roadmap for the development of novel therapeutics that target these specific pathways to combat neuronal atrophy.

Conclusion

Tianeptine stands apart from conventional antidepressants due to its profound neuroprotective and neurorestorative effects in models of neuronal atrophy. The quantitative evidence consistently demonstrates its ability to preserve dendritic complexity, promote neurogenesis, and reverse the structural and neurochemical deficits induced by chronic stress. Its unique mechanism, centered on the normalization of glutamate signaling, enhancement of BDNF-mediated plasticity, and suppression of neuroinflammation, provides a powerful and multi-targeted approach to protecting the brain. The detailed experimental protocols and signaling pathways outlined in this guide offer a solid foundation for future research and the development of next-generation therapeutics aimed at preserving neuronal integrity.

References

- 1. Tianeptine attenuates stress-induced morphological changes in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hippocampal Neurogenesis: Regulation by Stress and Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Tianeptine ( Stablon ), hipocampal remodelling and stressed-out tree shrews [biopsychiatry.com]

- 6. The Predominant Protective Effect of Tianeptine Over Other Antidepressants in Models of Neuronal Apoptosis: The Effect Blocked by Inhibitors of MAPK/ERK1/2 and PI3-K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory properties of tianeptine on lipopolysaccharide-induced changes in microglial cells involve toll-like receptor-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective properties of tianeptine: interactions with cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The atypical antidepressant tianeptine confers neuroprotection against oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurobiological and clinical effects of the antidepressant tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. psychiatry.wisc.edu [psychiatry.wisc.edu]

- 15. The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]

- 17. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The predominant protective effect of tianeptine over other antidepressants in models of neuronal apoptosis: the effect blocked by inhibitors of MAPK/ERK1/2 and PI3-K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Predominant Protective Effect of Tianeptine Over Other Antidepressants in Models of Neuronal Apoptosis: The Effect Blocked by Inhibitors of MAPK/ERK1/2 and PI3-K/Akt Pathways | springermedizin.de [springermedizin.de]

- 22. The atypical antidepressant tianeptine confers neuroprotection against oxygen–glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antidepressant tianeptine shows cognitive benefits in Alzheimer's disease patients - Instituto Andaluz de Neurociencia - IANEC [ianec.es]

- 24. Effects of Tianeptine Treatment on Depression and Cognitive Function in Patients with Alzheimer's Disease: A 12-Month Retrospective Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Tianeptine's Impact on Brain-Derived Neurotrophic Factor (BDNF) Expression: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the effects of the atypical antidepressant, tianeptine, on the expression of brain-derived neurotrophic factor (BDNF). It is intended for researchers, scientists, and professionals in the field of drug development. This document synthesizes findings from preclinical studies, detailing the quantitative effects of tianeptine on BDNF levels, the experimental methodologies employed in this research, and the underlying molecular signaling pathways.

Quantitative Impact of Tianeptine on BDNF Expression

Tianeptine administration has been shown to modulate BDNF levels in key brain regions associated with depression and cognitive function, such as the hippocampus, prefrontal cortex, and amygdala. The effects are dependent on the treatment duration (acute vs. chronic) and the experimental model (e.g., normal vs. stress-induced).

Table 1: Effects of Acute Tianeptine Administration on BDNF Protein Levels in Rats

| Brain Region | Dosage (mg/kg) | Animal Model | Change in BDNF Levels | Reference |

| Prefrontal Cortex | 5, 10, 15 | Wistar Rats | Increased | [1] |

| Nucleus Accumbens | 5, 10, 15 | Wistar Rats | Decreased | [1] |

Table 2: Effects of Chronic Tianeptine Administration on BDNF Protein Levels in Rodents

| Brain Region | Dosage (mg/kg) | Duration | Animal Model | Change in BDNF Levels | Reference |

| Prefrontal Cortex | 5, 10, 15 | 14 days | Wistar Rats | Increased | [1] |

| Hippocampus | 5, 10, 15 | 14 days | Wistar Rats | Increased | [1] |

| Amygdala | Not Specified | Chronic | Rats | Increased | [2][3] |

| Medial Prefrontal Cortex | Not Specified | Not Specified | Fibromyalgia Mouse Model | Recovered from stress-induced downregulation | [4] |

| Hippocampus | Not Specified | Not Specified | Fibromyalgia Mouse Model | Recovered from stress-induced downregulation | [4] |

| Amygdala | 15 | 14 days | Maternally Deprived Rats | No significant change (decreased in saline-treated deprived rats) | [5] |

Experimental Protocols

The following sections detail the typical methodologies used to quantify BDNF levels in preclinical studies investigating the effects of tianeptine.

Animal Models and Drug Administration

-

Animal Models: The most commonly used animal models are male Wistar rats and various mouse strains. Studies often employ both naive animals and models of stress, such as chronic restraint stress or maternal deprivation, to mimic depressive-like states.[5][6]

-

Drug Administration: Tianeptine is typically dissolved in saline and administered via intraperitoneal (i.p.) injection. Dosages generally range from 5 to 30 mg/kg of body weight, administered either as a single dose (acute) or daily for a period of 14 to 21 days (chronic).[1]

Brain Tissue Preparation

-

Following the final drug administration, animals are euthanized.

-

The brain is rapidly excised and placed on an ice-cold surface.

-

Specific brain regions (hippocampus, prefrontal cortex, amygdala, nucleus accumbens) are dissected.

-

Tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until further analysis.

BDNF Protein Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Homogenization: Brain tissue is homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

-

Supernatant Collection: The supernatant, containing the soluble proteins including BDNF, is collected.

-

Protein Concentration Assay: The total protein concentration in the supernatant is determined using a standard method like the Bradford or BCA assay to normalize BDNF levels.

-

ELISA Procedure: A commercial BDNF ELISA kit is used. The general steps involve:

-

Addition of standards and samples to a microplate pre-coated with an anti-BDNF antibody.

-

Incubation to allow BDNF to bind to the immobilized antibody.

-

Washing to remove unbound substances.

-

Addition of a second, enzyme-linked anti-BDNF antibody that binds to a different epitope on the BDNF molecule.

-

A final wash followed by the addition of a substrate that reacts with the enzyme to produce a colorimetric signal.

-

The intensity of the color, which is proportional to the amount of BDNF, is measured using a microplate reader.

-

-

Data Analysis: BDNF concentrations are calculated from a standard curve and are typically expressed as pg of BDNF per mg of total protein.

BDNF Protein Quantification: Western Blotting

-

Sample Preparation: Brain tissue homogenates are prepared as described for ELISA. Protein concentration is determined to ensure equal loading.

-

SDS-PAGE: Samples are mixed with a loading buffer and denatured by heating. The proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for BDNF.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.

-

Data Analysis: The intensity of the BDNF band is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways Involved in Tianeptine-Mediated BDNF Expression

Tianeptine's influence on BDNF expression is not direct but is mediated through a complex interplay of neurotransmitter systems and intracellular signaling cascades. The primary mechanism involves the modulation of the glutamatergic system, which in turn activates downstream pathways leading to increased BDNF gene transcription and protein synthesis.

Modulation of Glutamate Receptors

Tianeptine's antidepressant effects are increasingly attributed to its ability to modulate glutamatergic neurotransmission. It has been shown to:

-

Regulate NMDA and AMPA Receptor Function: Tianeptine can prevent stress-induced alterations in N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activity.[2][7] This normalization of glutamate receptor function is a critical upstream event for its effects on neuroplasticity.

-

Potentiate AMPA Receptor Function: Chronic tianeptine treatment has been shown to increase the phosphorylation of the GluR1 subunit of AMPA receptors in the hippocampus, which is associated with enhanced synaptic plasticity.[2]

Activation of Intracellular Signaling Cascades

The modulation of glutamate receptors by tianeptine initiates downstream signaling cascades that are crucial for the regulation of gene expression, including that of BDNF. Two key pathways are the PI3K/Akt and MAPK/ERK pathways.

-

PI3K/Akt Pathway: Tianeptine has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.[8] Activation of this pathway is known to promote cell survival and neuroplasticity.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important cascade activated by tianeptine.[8] This pathway is also heavily involved in synaptic plasticity and cell survival.

Both the PI3K/Akt and MAPK/ERK pathways converge on the transcription factor cAMP response element-binding protein (CREB).

Upregulation of BDNF Expression and Subsequent Effects

-

CREB Phosphorylation: The activation of Akt and ERK leads to the phosphorylation and activation of CREB.[4] Phosphorylated CREB (pCREB) then translocates to the nucleus and binds to the promoter region of the BDNF gene, initiating its transcription.

-

BDNF Expression and Release: Increased transcription leads to elevated levels of BDNF mRNA and subsequently BDNF protein. This newly synthesized BDNF is then released into the synapse.

-

TrkB Receptor Activation: BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), leading to its dimerization and autophosphorylation.[9]

-

Neuroplasticity: The activation of the BDNF-TrkB signaling pathway promotes a range of neuroplastic changes, including increased synaptogenesis, dendritic spine density, and neuronal survival, which are thought to underlie the therapeutic effects of tianeptine.[10]

Conclusion

The available evidence strongly indicates that tianeptine exerts a significant influence on BDNF expression in brain regions critical for mood regulation and cognition. Its mechanism of action is multifaceted, initiating with the modulation of the glutamatergic system and culminating in the activation of intracellular signaling pathways that drive BDNF synthesis. The subsequent increase in BDNF levels and the activation of TrkB signaling contribute to enhanced neuroplasticity, which is believed to be a core component of its antidepressant and neuroprotective effects. Further research is warranted to fully elucidate the precise quantitative relationships and the cell-type-specific effects of tianeptine on the BDNF system, which will be invaluable for the development of novel therapeutic strategies for depressive disorders.

References

- 1. Tianeptine treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment with tianeptine induces antidepressive-like effects and alters the neurotrophin levels, mitochondrial respiratory chain and cycle Krebs enzymes in the brain of maternally deprived adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tianeptine increases brain-derived neurotrophic factor expression in the rat amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The predominant protective effect of tianeptine over other antidepressants in models of neuronal apoptosis: the effect blocked by inhibitors of MAPK/ERK1/2 and PI3-K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Effects of Tianeptine on Synaptic Plasticity in the Amygdala: A Technical Guide

This technical guide provides an in-depth analysis of the long-term effects of the atypical antidepressant tianeptine on synaptic plasticity within the amygdala. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular and structural changes induced by chronic tianeptine administration, particularly in the context of stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the long-term impact of tianeptine on amygdalar structure and function.

Table 1: Effects of Long-Term Tianeptine on Dendritic Morphology in the Basolateral Amygdala (BLA) of Rats Under Chronic Stress

| Parameter | Control | Chronic Stress (Vehicle) | Chronic Stress (Tianeptine) | Tianeptine (No Stress) |

| Total Dendritic Length (µm) | Not specified | 2213 ± 59[1] | 1770 ± 107[1] | 1834 ± 74[2] |

| Number of Branch Points | Not specified | Significantly increased vs. Control | Prevented the stress-induced increase | No significant difference from Control |

Data are presented as mean ± SEM. Chronic stress was induced by 10 days of immobilization. Tianeptine was administered at 10 mg/kg daily.

Table 2: Effects of Long-Term Tianeptine on Neurotrophic Factor Expression in the Amygdala of Rats

| Molecule | Condition | Effect of Tianeptine |

| Brain-Derived Neurotrophic Factor (BDNF) mRNA | Chronic Restraint Stress | Increased[3] |

| Brain-Derived Neurotrophic Factor (BDNF) Protein | With or Without Chronic Stress | Increased[3] |

| Phosphorylated cAMP Response Element Binding Protein (pCREB) | With or Without Chronic Stress | Decreased[3] |

Table 3: Effects of Tianeptine on Glutamatergic Neurotransmission in the Amygdala

| Parameter | Brain Region | Effect of Tianeptine |

| Stress-Induced Increase in Extracellular Glutamate | Basolateral Amygdala (BLA) | Inhibited[1] |

| NMDA Receptor-Mediated Synaptic Currents | Lateral Amygdala (LA) | Reduced[2][4] |

| AMPA Receptor-Mediated Synaptic Currents | Lateral Amygdala (LA) | No effect[2][4] |

| Stress-Induced Enhancement of Long-Term Potentiation (LTP) | Basolateral Amygdala (BLA) | No effect[1][5][6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on tianeptine and amygdalar plasticity.

Chronic Stress Models

-

Chronic Immobilization Stress (CIS):

-

Chronic Restraint Stress (CRS):

-

Subjects: Adult male Sprague-Dawley rats.

-

Procedure: Rats are placed in wire mesh restrainers for 6 hours daily for 21 consecutive days.

-

Tianeptine Administration: Tianeptine is administered in the drinking water or via daily injections.

-

Morphological Analysis: Golgi-Cox Staining

-

Tissue Preparation: One day after the final stress session, animals are deeply anesthetized and decapitated. The brains are rapidly removed and processed for rapid Golgi staining.[2]

-

Staining: Brains are immersed in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) and stored in the dark for 14 days.[7]

-

Sectioning: 100-200 µm thick sections of the amygdala are cut on a vibratome.[8]

-

Development and Mounting: Sections are developed, dehydrated, and mounted on gelatin-coated slides.

-

Analysis: Dendritic arbors of well-impregnated neurons in the BLA are traced and quantified using a camera lucida and appropriate software (e.g., Sholl analysis) to determine total dendritic length and the number of branch points.[2]

Neurochemical Analysis: In Vivo Microdialysis

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the BLA.

-

Probe Insertion: A microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[9][10]

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before, during, and after acute stress or drug administration.

-

Analysis: Glutamate concentrations in the dialysate are measured using high-performance liquid chromatography (HPLC) with fluorescence detection.

Electrophysiological Analysis: Whole-Cell Patch-Clamp Recording

-

Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices (300-400 µm thick) containing the amygdala are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from neurons in the lateral amygdala (LA).

-

Synaptic Current Measurement:

-

AMPA Receptor-Mediated EPSCs: Evoked by electrical stimulation of afferent fibers and recorded at a holding potential of -70 mV.

-

NMDA Receptor-Mediated EPSCs: Measured at a holding potential of +40 mV to relieve the magnesium block.

-

-

Tianeptine Application: Tianeptine (e.g., 10-50 µM) is bath-applied to the slice to observe its effects on synaptic currents.[2]

Molecular Analysis: Western Blotting for BDNF

-

Tissue Homogenization: Amygdala tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors. An acid-extraction protocol may be used to release bound BDNF.[11]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against BDNF, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Tianeptine in the Amygdala

References

- 1. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Same Antidepressant Elicits Contrasting Patterns of Synaptic Changes in the Amygdala vs Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tianeptine increases brain-derived neurotrophic factor expression in the rat amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The same antidepressant elicits contrasting patterns of synaptic changes in the amygdala vs hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential effects of predator stress and the antidepressant tianeptine on physiological plasticity in the hippocampus and basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Golgi-Cox Staining Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biosensis.com [biosensis.com]

Tianeptine as a Mu-Opioid Receptor Agonist: A Technical Guide for CNS Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract